Dimethyl propylphosphonate
Description
Significance of Organophosphorus Compounds in Chemical Research
Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and dynamic field of chemical research. wikipedia.org These compounds exhibit a wide range of properties and applications, owing to the unique characteristics of the phosphorus atom, which can exist in various oxidation states and coordination numbers. wikipedia.orgbdu.ac.in The versatility of organophosphorus compounds has led to their widespread use in numerous areas, including medicinal chemistry, agriculture, and materials science. frontiersin.org
In medicinal chemistry, organophosphorus compounds are of paramount importance. jelsciences.com For instance, phosphonates, which are analogues of natural phosphates, have been developed as antiviral and anticancer drugs. jelsciences.comresearchgate.net They are also utilized in medical imaging and diagnostics. jelsciences.com The stability of the carbon-phosphorus (C-P) bond in phosphonates, compared to the phosphorus-oxygen (P-O) bond in phosphates, often imparts greater metabolic stability, a desirable trait for therapeutic agents. nih.gov
The agricultural sector has also significantly benefited from organophosphorus chemistry. Many insecticides, herbicides, and pesticides are organophosphorus compounds. wikipedia.orgtaylorandfrancis.com Furthermore, these compounds play a crucial role in materials science, where they are used as flame retardants, plasticizers, and metal extractants. frontiersin.org Their ability to coordinate with metals also makes them valuable in various industrial processes. frontiersin.org
Classification and Structural Features of Phosphonate (B1237965) Esters
Phosphonate esters are a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom. atamanchemicals.com Their general structure is (RO)₂P(O)R', where R and R' are organic groups. atamanchemicals.com This distinguishes them from phosphate (B84403) esters, which have a P-O-C linkage instead of the direct P-C bond found in phosphonates. atamanchemicals.com
The key structural features of phosphonate esters include:
A tetrahedral phosphorus center : The phosphorus atom is at the center of a tetrahedron. vcycletech.com
A C-P bond : This direct carbon-to-phosphorus bond is a defining characteristic and contributes to the chemical stability of these compounds. nih.govatamanchemicals.com
A P=O bond : This bond is highly polar and influences the reactivity and physical properties of the molecule. atamanchemicals.com
Phosphonate esters can be classified based on the nature of the organic groups attached to the phosphorus atom. They can be dialkyl phosphonates, aryl phosphonates, or mixed alkyl-aryl phosphonates. atamanchemicals.com They can also be categorized as symmetrical or asymmetrical diesters, with the latter introducing a chiral center at the phosphorus atom. nih.gov
Historical Development of Dimethyl Propylphosphonate Research
Research into phosphonates, in general, has a history dating back to the late 19th and early 20th centuries. atamanchemicals.comwikipedia.org However, specific research on this compound appears to be more recent, largely driven by its potential applications and its role as an intermediate in the synthesis of other compounds.
Early research likely focused on the fundamental synthesis and characterization of this compound. The Michaelis-Arbuzov and Michaelis-Becker reactions are common methods for preparing alkyl phosphonates. researchgate.net For instance, the reaction of 1-bromopropane (B46711) with triethyl phosphite (B83602) or the reaction of 1-bromopropane with dimethyl phosphonate in the presence of a base can yield the corresponding propylphosphonate ester. researchgate.net
More contemporary research has explored its use as a fireproofing agent for plastics, particularly those based on isocyanates. cymitquimica.com Additionally, this compound serves as a precursor in the synthesis of propylphosphonic anhydride (B1165640) (T3P®), a widely used coupling and dehydrating agent in organic synthesis, particularly for amide bond formation. researchgate.net The synthesis of T3P® from this compound involves hydrolysis of the ester. researchgate.net
Detailed Research Findings
Physical and Chemical Properties of this compound
This compound is a colorless liquid. guidechem.com Its chemical formula is C₅H₁₃O₃P, and it has a molecular weight of 152.13 g/mol . chemicalbook.comechemi.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 18755-43-6 | guidechem.comchemicalbook.comechemi.com |
| Molecular Formula | C₅H₁₃O₃P | guidechem.comchemicalbook.comechemi.com |
| Molecular Weight | 152.13 g/mol | guidechem.comchemicalbook.comechemi.com |
| Boiling Point | 85 °C at 6 Torr | chemicalbook.comechemi.com |
| Density | 1.028 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
| Flash Point | 80 °C | guidechem.com |
| Refractive Index | 1.396 | guidechem.com |
| Vapor Pressure | 0.975 mmHg at 25 °C | guidechem.com |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organophosphorus chemistry. One common approach is the Michaelis-Arbuzov reaction . researchgate.net This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, 1-bromopropane. researchgate.net
Another widely used method is the Michaelis-Becker reaction . researchgate.net This involves the reaction of a dialkyl phosphonate, like dimethyl phosphonate, with an alkyl halide (1-bromopropane) in the presence of a base, such as sodium hydride, in an appropriate solvent like anhydrous tetrahydrofuran. researchgate.net
A study on the synthesis of propylphosphonic anhydride described the preparation of this compound where dimethyl phosphonate was reacted with 1-bromopropane using sodium hydride as a base in anhydrous tetrahydrofuran, resulting in a 46% yield of this compound, which also contained a small amount of methyl propyl propylphosphonate. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-bromopropane |
| Dimethyl phosphonate |
| This compound |
| Methyl propyl propylphosphonate |
| Propylphosphonic anhydride |
| Sodium hydride |
Structure
3D Structure
Properties
IUPAC Name |
1-dimethoxyphosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-4-5-9(6,7-2)8-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDFOLFVOVCBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066406 | |
| Record name | Dimethyl propylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18755-43-6 | |
| Record name | Dimethyl propylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-propyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018755436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-propyl-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl propylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl propylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For organophosphorus compounds like Dimethyl propylphosphonate, multinuclear NMR studies are particularly insightful.
Heteronuclear Multiple Quantum Coherence (HMQC) Studies
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity between different types of nuclei. acs.org
An HMQC experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. For this compound, an HMQC spectrum would display correlation peaks connecting the proton signals to the signals of the carbon atoms they are attached to. This provides an unambiguous assignment of the proton and carbon spectra. Specifically, cross-peaks would be observed between:
The γ-CH₃ proton signal and the γ-carbon signal.
The β-CH₂ proton signal and the β-carbon signal.
The α-CH₂ proton signal and the α-carbon signal.
The OCH₃ proton signal and the OCH₃ carbon signal.
This technique is invaluable for confirming assignments made from 1D NMR spectra, especially in more complex molecules where signal overlap can occur. libretexts.org
NMR-Based Kinetic Studies
NMR spectroscopy is a valuable tool for studying reaction kinetics, as it allows for the real-time monitoring of the concentration of reactants and products without the need for sample separation. mdpi.com For this compound, a key reaction is hydrolysis, which involves the cleavage of the P-O-C ester bonds.
A kinetic study of the hydrolysis of this compound can be performed directly in an NMR tube. By acquiring ³¹P NMR spectra at regular time intervals, the progress of the reaction can be monitored. mdpi.com The integral of the ³¹P signal corresponding to this compound would decrease over time, while new signals corresponding to the hydrolysis products—propylphosphonic acid monomethyl ester and subsequently propylphosphonic acid—would appear and grow.
By plotting the concentration of the reactant versus time, pseudo-first-order rate constants for the sequential hydrolysis steps can be determined. mdpi.com This method provides detailed mechanistic insights into the stability and reactivity of the phosphonate (B1237965) ester under specific conditions (e.g., acidic or basic hydrolysis).
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound is dominated by absorptions characteristic of the phosphonate group. The most prominent and diagnostic bands include:
P=O Stretching: A very strong and sharp absorption band typically appears in the region of 1250-1275 cm⁻¹. This band is due to the stretching vibration of the phosphoryl group and is a hallmark of phosphonate esters. For the closely related compound dimethyl methylphosphonate (B1257008), this peak is observed at approximately 1275 cm⁻¹.
P-O-C Stretching: Strong absorption bands arising from the P-O-C linkage are also characteristic. These usually appear in the region of 1030-1050 cm⁻¹. The asymmetric and symmetric stretching vibrations of this group contribute to the complexity of this region. For dimethyl methylphosphonate, a strong feature is seen around 1050 cm⁻¹.
C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the propyl and methyl groups are observed just below 3000 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium-Strong | C-H (Alkyl) Stretch |
| ~1260 | Very Strong | P=O (Phosphoryl) Stretch |
| ~1040 | Very Strong | P-O-C Stretch |
| ~830 | Strong | P-O-C Stretch |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is essential for determining molecular weight and elucidating molecular structure through the analysis of fragmentation patterns.
Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-ITMS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like organophosphorus esters, typically generating protonated molecules [M+H]⁺ with minimal initial fragmentation. An ion trap mass spectrometer (ITMS) allows for the isolation of these precursor ions and their subsequent fragmentation through collision-induced dissociation (CID), enabling detailed structural analysis (MS/MS). researchgate.netrsc.org
For this compound (MW = 152.13 g/mol ), the ESI mass spectrum in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 153.
The MS/MS fragmentation of the m/z 153 ion is expected to follow pathways common to dialkyl phosphonates:
Loss of Propene: A characteristic fragmentation pathway for alkyl esters is the loss of a neutral alkene via a hydrogen rearrangement (a McLafferty-type rearrangement). For the propyl group, this would involve the loss of propene (C₃H₆, 42 Da), resulting in a fragment ion at m/z 111.
Loss of Methanol (B129727): Cleavage of a methoxy (B1213986) group can occur with the loss of a neutral methanol molecule (CH₃OH, 32 Da), leading to a fragment ion at m/z 121.
Loss of Formaldehyde: Elimination of formaldehyde (CH₂O, 30 Da) from the methoxy groups is another possible fragmentation pathway, which has been observed for dimethyl methylphosphonate. rsc.org This would produce a fragment ion at m/z 123.
These fragmentation pathways provide a structural fingerprint that can be used to identify and characterize this compound in complex mixtures.
Tandem Mass Spectrometry (MS/MS) with Isotopic Labeling
Tandem mass spectrometry (MS/MS) is a powerful analytical method used to determine the structure of ions by fragmenting them and analyzing the resulting fragments. When combined with isotopic labeling, where atoms in a molecule are replaced with their heavier isotopes, MS/MS can provide unambiguous information about fragmentation pathways.
For this compound, isotopic labeling, for instance with deuterium (D) or Carbon-13 (¹³C), can be strategically employed to trace the fate of specific atoms during fragmentation. A common isotopic labeling strategy that could be applied is stable isotope dimethyl labeling, which involves the derivatization of the molecule with "light" and "heavy" isotopic versions of a chemical tag. washington.edu While direct experimental data on the isotopic labeling of this compound is not extensively available in public literature, the fragmentation behavior can be predicted based on studies of similar organophosphonate esters. researchgate.net
Upon ionization, protonated this compound ([M+H]⁺) would be selected in the first stage of the mass spectrometer. In the collision cell, this precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting mass spectrum of these product ions provides a fragmentation fingerprint.
By labeling the methyl groups with ¹³C or D, it is possible to differentiate between the loss of a methyl group from the methoxy substituents and fragmentation involving the propyl group. For example, if a labeled methyl group is lost, the corresponding fragment ion will show a mass shift, confirming the origin of the fragment.
Predicted Fragmentation of Isotopically Labeled this compound
Below is an interactive table detailing the predicted major fragment ions for unlabeled and isotopically labeled (¹³C on both methyl groups) this compound.
| Precursor Ion | Isotopic Label | Predicted Fragment Ion | Predicted m/z (Unlabeled) | Predicted m/z (Labeled) | Interpretation |
| [C₅H₁₃O₃P+H]⁺ | None | [C₄H₁₀O₃P]⁺ | 137 | 138 | Loss of CH₄ |
| [C₅H₁₃O₃P+H]⁺ | ¹³C₂ (methyls) | [¹³C₁C₃H₁₀O₃P]⁺ | 137 | 138 | Loss of ¹³CH₄ |
| [C₅H₁₃O₃P+H]⁺ | None | [C₃H₈O₂P]⁺ | 109 | 111 | Loss of C₂H₅OH (ethylene + H₂O) |
| [C₅H₁₃O₃P+H]⁺ | ¹³C₂ (methyls) | [¹³C₂H₈O₂P]⁺ | 109 | 111 | Loss of C₂H₅OH (ethylene + H₂O) |
| [C₅H₁₃O₃P+H]⁺ | None | [CH₄O₃P]⁺ | 95 | 96 | Loss of Propene and Methane |
| [C₅H₁₃O₃P+H]⁺ | ¹³C₂ (methyls) | [¹³C₁H₄O₃P]⁺ | 95 | 96 | Loss of Propene and ¹³CH₄ |
Note: The predicted m/z values are for the monoisotopic masses.
Unimolecular Gas-Phase Chemistry of Phosphonate Ions
The study of unimolecular reactions of ions in the gas phase provides fundamental insights into their intrinsic reactivity and stability, free from solvent effects. The gas-phase chemistry of phosphonate ions, such as those derived from this compound, is characterized by complex rearrangements and fragmentation pathways. While specific experimental studies on the unimolecular gas-phase chemistry of this compound ions are not readily found, extensive research on analogous compounds like Dimethyl Methylphosphonate (DMMP) offers a reliable model for its behavior. acs.org
The unimolecular decomposition of protonated this compound is expected to proceed through several competing channels, driven by the energetic favorability of different transition states. These reactions typically involve bond cleavages, rearrangements, and the elimination of neutral molecules.
Key potential unimolecular decomposition pathways include:
Alkene Elimination: A common pathway for phosphonates with larger alkyl groups is the elimination of an alkene through a six-membered ring transition state (a McLafferty-type rearrangement). For this compound, this would involve the transfer of a hydrogen from the propyl group to the phosphoryl oxygen, followed by the elimination of propene.
Methanol Elimination: The loss of a neutral methanol molecule is another characteristic fragmentation route for dimethyl phosphonates. This can occur through various rearrangement mechanisms.
P-O Bond Cleavage: Direct cleavage of the P-O bond can lead to the formation of a methoxy radical and the corresponding phosphonium (B103445) ion.
C-P Bond Cleavage: The cleavage of the carbon-phosphorus bond would result in the loss of the propyl group.
Predicted Unimolecular Gas-Phase Reactions of Protonated this compound
The following interactive table summarizes the likely unimolecular decomposition pathways for the protonated molecular ion of this compound.
| Reaction Pathway | Neutral Loss | Product Ion Structure |
| Propene Elimination | C₃H₆ | [Dihydroxy(methyl)phosphonium] |
| Methanol Elimination | CH₃OH | [Methyl(propoxy)phosphonium] |
| P-O Bond Cleavage | •OCH₃ | [Methyl(propyl)phosphonium oxide] |
| C-P Bond Cleavage | •C₃H₇ | [Dimethyl phosphite (B83602) ion] |
These gas-phase reactions are crucial for understanding the fundamental chemical properties of this compound and for developing robust analytical methods for its detection and characterization.
Theoretical and Computational Chemistry of Dimethyl Propylphosphonate
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone for the computational study of organophosphorus compounds, offering a favorable balance between accuracy and computational cost. Methods such as B3LYP or PBE0, combined with Pople-style basis sets like 6-311++G(d,p), are commonly employed to predict the electronic structure, geometry, and energetic properties of molecules like dimethyl propylphosphonate with high fidelity. mdpi.commdpi.comnih.gov These calculations form the basis for understanding the fundamental chemical behavior of the compound.
Organophosphorus compounds containing a P-H bond and a phosphoryl group (P=O) can theoretically exist in equilibrium between a pentavalent phosphonate (B1237965) form and a trivalent phosphite (B83602) form, a phenomenon known as prototropic tautomerism. For this compound, this would involve the migration of a proton, which is not feasible as it lacks a direct P-H bond. However, the tautomerism of its parent acid, propylphosphonic acid, and related dialkyl phosphonates (which possess a P-H bond) has been a subject of significant computational study. nih.govresearchgate.netresearchgate.net
DFT calculations on model compounds like dimethyl phosphonate reveal that the phosphonate tautomer ("keto" form) is significantly more stable than the phosphite tautomer ("enol" form). nih.govelsevierpure.com The direct intramolecular proton transfer is hindered by a very high energy barrier, making it kinetically unfeasible at room temperature. nih.gov However, intermolecular mechanisms, often involving catalysis by other molecules (solvent or other phosphonate molecules), can facilitate this transformation. nih.govresearchgate.net Computational studies map these pathways, showing that multi-molecule transition states significantly lower the activation energy.
For this compound, while it exists exclusively in the stable pentavalent form, DFT calculations are crucial for quantifying its thermodynamic stability, typically through the calculation of Gibbs free energy of formation. nih.gov The table below, adapted from studies on related phosphonates, illustrates how DFT is used to determine the relative stability of tautomers. A similar approach would confirm the high stability of the single phosphonate form of this compound.
| Compound | Tautomeric Form | ΔG (kcal/mol, Gas Phase) | Relative Stability |
|---|---|---|---|
| Dimethyl Phosphite | (CH₃O)₂P(=O)H (Phosphonate) | 0.00 | More Stable |
| (CH₃O)₂P-OH (Phosphite) | +5.8 | Less Stable | |
| Diphenyl Phosphite | (PhO)₂P(=O)H (Phosphonate) | 0.00 | More Stable |
| (PhO)₂P-OH (Phosphite) | +1.2 | Less Stable |
Data adapted from computational studies on model phosphonates. nih.gov
DFT is a powerful tool for elucidating reaction mechanisms at the molecular level. By mapping the potential energy surface, it allows for the identification of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.
While specific reaction mechanism studies on this compound are not widely published, the methodology can be illustrated with DFT studies on similar reactions, such as the reaction of diethyl trichloro-methyl phosphonate with a nucleophile. imist.maresearchgate.net In such studies, chemists computationally model different potential reaction pathways. For example, a nucleophile could attack different electrophilic sites on the phosphonate. DFT calculations of the transition state structures and their corresponding activation energies for each pathway reveal the most kinetically favorable route. The Intrinsic Reaction Coordinate (IRC) method is then used to confirm that a calculated TS structure correctly connects the intended reactants and products. researchgate.net
| Reaction Pathway | Description | Calculated Activation Energy (Ea, kcal/mol) | Kinetic Favorability |
|---|---|---|---|
| Path A | Nucleophilic attack at Chlorine | 15.2 | Favored |
| Path B | Nucleophilic attack at Carbon | 28.9 | Disfavored |
Hypothetical data based on DFT studies of reactions involving organophosphonates, illustrating the comparison of different mechanistic pathways. imist.ma
The presence of multiple single bonds in this compound allows for significant conformational flexibility, particularly through rotation around the P-C, C-C, P-O, and O-C bonds. These different spatial arrangements, or conformers, can have different energies and thus exist in a population distribution at a given temperature. DFT calculations are used to explore this conformational landscape. mdpi.comnih.gov
The process involves optimizing the geometry of various initial structures to find all local energy minima. For the closely related dimethyl methylphosphonate (B1257008) (DMMP), computational studies have identified several stable conformers, with the lowest energy structures exhibiting specific arrangements of the methoxy (B1213986) groups relative to the P=O bond. mdpi.comresearchgate.net For this compound, the additional C-C bonds of the propyl group introduce further rotational possibilities. A thorough conformational search would reveal the global minimum energy structure and the relative energies of other stable conformers, providing insight into the molecule's preferred shape.
| Conformer of DMMP | Symmetry | Relative Energy (kcal/mol) | Key Dihedral Angles (O=P-O-C) |
|---|---|---|---|
| Conformer 1 | Cₛ | 0.00 | gauche, gauche |
| Conformer 2 | C₁ | 0.25 | gauche, anti |
| Conformer 3 | Cₛ | 2.50 | anti, anti |
Illustrative data based on published conformational analyses of Dimethyl Methylphosphonate (DMMP). mdpi.com
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. researchgate.net For a complex molecule like this compound, the full PES is impossible to visualize, but a 1D or 2D slice can be mapped to understand specific processes like bond rotation or a chemical reaction.
Computationally, a relaxed PES scan is performed. This involves systematically changing a specific geometric parameter (e.g., a dihedral angle for conformational change or a bond distance for dissociation) while optimizing the rest of the molecule's geometry at each step. The resulting plot of energy versus the scanned parameter reveals the energy minima (stable conformers or intermediates) and maxima (transition states). This technique is fundamental to both conformational analysis (mapping rotational barriers) and reaction mechanism studies (mapping reaction profiles). researchgate.net
DFT calculations can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Frequencies: After a geometry optimization finds an energy minimum, a frequency calculation can be performed. This yields the harmonic vibrational frequencies corresponding to the molecule's normal modes. These calculated frequencies directly correlate with peaks in an experimental infrared (IR) spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the DFT method.
NMR Parameters: Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone of chemical characterization. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is the standard for predicting NMR chemical shifts (e.g., ³¹P, ¹³C, ¹H). nih.gov The calculation provides the absolute isotropic shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govescholarship.org
| Nucleus | Experimental Shift (ppm) for DMMP | DFT-Calculated Shift (ppm) for DMMP |
|---|---|---|
| ³¹P | 32.5 | 31.8 |
| ¹³C (P-CH₃) | 12.1 | 11.5 |
| ¹³C (O-CH₃) | 52.8 | 52.1 |
| ¹H (P-CH₃) | 1.4 | 1.3 |
| ¹H (O-CH₃) | 3.7 | 3.6 |
Illustrative comparison of experimental and DFT-predicted NMR chemical shifts for the analogue Dimethyl Methylphosphonate (DMMP).
Molecular Dynamics Simulations for Solvent Effects and Conformational Behavior
While quantum chemical calculations provide a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules and their interactions with a surrounding environment, such as a solvent. rutgers.edu
MD simulations require a force field—a set of parameters and potential functions that describe the energy of the system as a function of atomic positions. For novel molecules like this compound, force field parameters can be derived from high-level DFT calculations to accurately describe bond stretching, angle bending, dihedral rotations, and non-bonded interactions.
An MD simulation of this compound in a solvent like water would provide critical insights into its solution-phase behavior. researchgate.net By simulating the system for nanoseconds or longer, one can analyze:
Solvation Structure: How solvent molecules arrange around the solute, including the number and geometry of hydrogen bonds between water and the phosphoryl oxygen of the phosphonate.
Conformational Dynamics: The transitions between different conformers over time, revealing the flexibility of the propyl and methoxy groups in solution.
Dynamical Properties: Transport properties like the diffusion coefficient of the molecule within the solvent.
Studies on the analogue DMMP in water have shown that the phosphoryl oxygen is the primary site for hydrogen bonding, and these simulations can quantify the average number and lifetime of these bonds, providing a detailed molecular picture of solvation. rutgers.eduresearchgate.net
| Property from MD Simulation (DMMP in Water) | Description | Typical Finding |
|---|---|---|
| Radial Distribution Function g(r) | Probability of finding a water oxygen atom at a distance r from the phosphoryl oxygen. | A sharp first peak indicates a well-defined first solvation shell. |
| Hydrogen Bond Number | Average number of H-bonds between one DMMP molecule and surrounding water. | ~2 hydrogen bonds on average to the P=O oxygen. rutgers.eduresearchgate.net |
| Hydrogen Bond Lifetime | Average duration of a hydrogen bond. | On the order of picoseconds, indicating dynamic interactions. rutgers.edu |
| Diffusion Coefficient | A measure of the translational mobility of the molecule in the solvent. | Slower than pure water, indicating the effect of solute size and interactions. |
Summary of typical results obtained from Molecular Dynamics simulations of DMMP in aqueous solution. rutgers.eduresearchgate.net
Ab Initio Methods and Higher-Level Theoretical Models
Ab initio quantum chemistry methods are computational techniques based on fundamental principles of quantum mechanics, used to study the electronic structure and properties of molecules. These methods solve the electronic Schrödinger equation without empirical parameters, providing a rigorous theoretical foundation for understanding chemical systems like this compound. The hierarchy of ab initio methods begins with the Hartree-Fock (HF) approximation and extends to more sophisticated models that systematically incorporate electron correlation, which is crucial for achieving high accuracy.
The Hartree-Fock method is the cornerstone of ab initio calculations, approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally efficient and providing a good qualitative description of molecular structure, HF theory neglects the instantaneous correlation in the motion of electrons. This omission leads to systematic errors in calculated properties such as bond lengths, vibrational frequencies, and reaction energies. To overcome these limitations, post-Hartree-Fock methods have been developed. These higher-level theoretical models, including Møller-Plesset (MP) perturbation theory and Coupled-Cluster (CC) theory, explicitly account for electron correlation. acs.orgwikipedia.orgaps.org
Møller-Plesset (MP) Perturbation Theory
Møller-Plesset perturbation theory improves upon the Hartree-Fock solution by treating electron correlation as a perturbation. fiveable.me The theory is formulated as a series expansion, with corrections at second (MP2), third (MP3), and fourth (MP4) order being the most common. wikipedia.orgq-chem.com
MP2 (Second-Order Møller-Plesset): This is the simplest and most cost-effective post-HF method for capturing the majority (typically 80-90%) of the electron correlation energy. fiveable.me It significantly improves upon HF for calculating molecular geometries, interaction energies, and vibrational frequencies. nih.govjosorge.com The computational cost of MP2 scales approximately as the fifth power of the number of basis functions (O(N⁵)), making it applicable to medium-sized molecules. fiveable.me
MP3 and MP4 (Third and Fourth-Order): These methods include higher-order corrections and can offer increased accuracy. MP4, in particular, is a common component of high-accuracy thermochemical protocols. q-chem.com However, the computational cost increases substantially (MP4 scales as O(N⁷)), and the MP series does not guarantee systematic convergence; in some cases, results may oscillate or even diverge with increasing order. wikipedia.orgfiveable.me
For organophosphorus compounds, studies on related molecules like dimethyl methylphosphonate (DMMP) and trimethyl phosphate (B84403) (TMP) have demonstrated the utility of MP2 for refining geometries and calculating vibrational spectra. josorge.comdtic.mil For this compound, MP2 calculations would be expected to provide a reliable prediction of its conformational landscape and key structural parameters.
Coupled-Cluster (CC) Theory
Coupled-Cluster (CC) theory is widely regarded as one of the most accurate and reliable methods in computational chemistry. aps.org It formulates the wavefunction using an exponential cluster operator, which ensures size-extensivity—a critical property for accurate energy calculations as the molecule size increases.
The hierarchy of CC methods is defined by the level of excitations included in the cluster operator:
CCSD (Coupled-Cluster with Singles and Doubles): This is the most common CC method, including single and double electronic excitations from the HF reference. It offers high accuracy for a wide range of chemical systems where the HF approximation is reasonable. nih.gov
CCSD(T) (CCSD with Perturbative Triples): This method refines the CCSD energy by adding a non-iterative correction for triple excitations. It is often referred to as the "gold standard" of quantum chemistry for its ability to yield results that are typically within 1-2 kcal/mol of experimental values for energies and provide highly accurate molecular structures. aps.org
While computationally demanding, CC methods are invaluable for obtaining benchmark-quality data. For instance, calculations on DMMP have utilized CC theory to investigate its ionization potentials and the dynamics of its radical cation, demonstrating the level of insight these high-level models can provide. researchgate.net
The table below summarizes the key characteristics of these ab initio and higher-level theoretical models.
| Method | Treatment of Electron Correlation | Typical Computational Scaling | Key Strengths & Weaknesses |
| Hartree-Fock (HF) | None (mean-field approximation) | O(N⁴) | Strengths: Computationally efficient, provides good initial geometries. Weaknesses: Neglects electron correlation, leading to systematic errors. |
| MP2 | Perturbative (second-order) | O(N⁵) | Strengths: Good balance of cost and accuracy, captures most of the correlation energy. Weaknesses: Can be unreliable for systems with strong multi-reference character. |
| MP4 | Perturbative (fourth-order) | O(N⁷) | Strengths: Higher accuracy than MP2 for well-behaved systems. Weaknesses: Very high computational cost, convergence of MP series is not guaranteed. |
| CCSD | Non-perturbative (single & double excitations) | O(N⁶) | Strengths: Robust and accurate for a wide range of molecules, size-extensive. Weaknesses: High computational cost. |
| CCSD(T) | CCSD + perturbative triples | O(N⁷) | Strengths: Considered the "gold standard" for high-accuracy single-reference calculations. Weaknesses: Extremely high computational cost, limited to smaller systems. |
This table provides an overview of common ab initio and higher-level theoretical methods. The scaling (O(N^x)) is an approximation of how the computational cost increases with the size of the system (N).
Application to this compound
While extensive research applying the full range of these higher-level methods specifically to this compound is not widely published, findings for structurally similar organophosphorus compounds provide clear guidance on their expected utility. A typical computational workflow would involve geometry optimization using a cost-effective method like HF or DFT, followed by more accurate single-point energy calculations or further geometry refinement using MP2 or CCSD(T). josorge.comdtic.mil
These calculations yield detailed structural information, such as bond lengths and angles. For example, the critical P=O bond length in phosphonates is known to be sensitive to the level of theory used. The table below presents illustrative values for the P=O bond length in this compound, demonstrating the expected trend as the theoretical model improves.
| Level of Theory | Basis Set | Illustrative P=O Bond Length (Å) |
| HF | 6-31G | 1.455 |
| B3LYP | 6-31G | 1.480 |
| MP2 | 6-31G* | 1.478 |
| CCSD(T) | cc-pVTZ | 1.475 |
Note: The values in this table are illustrative, based on typical results for organophosphorus compounds, and are intended to demonstrate the systematic variation of calculated geometric parameters with different levels of theory. researchgate.netacs.org Hartree-Fock typically underestimates bond lengths, while methods including electron correlation (B3LYP, MP2, CCSD(T)) provide results closer to experimental values.
Higher-level theoretical models are also essential for accurately predicting vibrational frequencies. scispace.com While HF calculations can identify vibrational modes, the frequencies are often systematically overestimated. Scaling factors are commonly applied, but more accurate predictions are obtained from methods like MP2, which better describe the potential energy surface. josorge.com Such calculations are crucial for interpreting experimental infrared and Raman spectra of this compound.
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, the key abiotic routes are chemical reactions with water (hydrolysis) and reactions initiated by light (photodegradation).
Hydrolysis is a significant degradation pathway for organophosphorus compounds, including phosphonates, in aquatic environments. The reaction involves the cleavage of the ester bonds (P-O-C) by water, leading to the formation of corresponding acids and alcohols. The rate of this process is highly dependent on environmental conditions, particularly pH.
For instance, experimental data for dimethyl phosphonate (DMP) at 23°C demonstrates a dramatic increase in the rate of hydrolysis as the pH moves from acidic to alkaline conditions. oecd.org At a pH of 4, the compound is relatively stable, whereas at pH 7 and 9, the degradation is substantially faster. oecd.org This pH dependency is a critical factor in predicting the persistence of such compounds in different natural water bodies, which can range from acidic (e.g., peat bogs) to alkaline (e.g., certain lakes and seawaters).
Interactive Data Table: Hydrolysis Half-life of Dimethyl Phosphonate (Analogue Compound) at 23°C This table shows data for Dimethyl Phosphonate (DMP), a structural analogue of this compound, to illustrate the typical effect of pH on hydrolysis rates for dialkyl phosphonates.
| pH | Half-life (hours) |
| 4 | ~470 |
| 7 | ~3 |
| 9 | < 0.3 |
| Source: OECD SIDS for Dimethyl Phosphonate. oecd.org |
The hydrolysis of dialkyl phosphonates occurs in a stepwise manner. For this compound, the first hydrolysis step involves the cleavage of one of the two methoxy groups, yielding methanol (B129727) and a corresponding monoester, monomethyl propylphosphonate. This intermediate is then subject to a second, typically slower, hydrolysis step that cleaves the remaining methoxy group to yield another molecule of methanol and the final acid product, propylphosphonic acid. nih.gov
This pathway is consistent with findings for structurally similar compounds. For example, the hydrolysis of dimethyl phosphonate produces monomethyl phosphonate, which further hydrolyzes to phosphorous acid and methanol. oecd.org Similarly, dimethyl methylphosphonate (DMMP) hydrolysis yields methylphosphonic acid and methanol as the final stable products. researchgate.netnih.gov Based on this established mechanism for analogous compounds, the expected abiotic hydrolysis pathway for this compound is as follows:
First Hydrolysis: this compound + H₂O → Monomethyl propylphosphonate + Methanol
Second Hydrolysis: Monomethyl propylphosphonate + H₂O → Propylphosphonic acid + Methanol
Photodegradation, or photolysis, involves the breakdown of molecules by absorbing light energy. This can occur directly, when the molecule itself absorbs photons, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.
In the troposphere, the primary degradation pathway for most organic compounds is oxidation initiated by hydroxyl radicals (•OH). copernicus.org These radicals are highly reactive and are formed photochemically in the atmosphere. The rate of this degradation process determines the atmospheric lifetime of a compound.
While the specific rate constant for the reaction between this compound and •OH radicals has not been experimentally determined, data from similar organophosphorus compounds can be used to estimate its reactivity. Studies on a series of dimethyl and diethyl phosphonates and phosphates show that the reaction rate constant tends to increase with the size of the alkyl groups attached to the phosphorus atom. nih.gov For example, the rate constant for dimethyl ethylphosphonate (DMEP) is higher than that for dimethyl methylphosphonate (DMMP). nih.gov
Given this trend, the rate constant for this compound can be expected to be slightly higher than that of DMEP. Using an average daytime tropospheric •OH radical concentration of 2 x 10⁶ molecules/cm³, an estimated atmospheric lifetime can be calculated. Based on the rate constants of its analogues, the atmospheric lifetime of this compound is expected to be on the order of hours to a few days, indicating it would be rapidly removed from the atmosphere. oecd.orgnih.gov For instance, the estimated atmospheric half-life for dimethyl phosphonate, based on its reaction with OH-radicals, is just 2.9 hours. oecd.org
Interactive Data Table: Gas-Phase Reaction Rate Constants with Hydroxyl Radicals (k_OH) for Analogue Organophosphorus Compounds
| Compound | Formula | k_OH at ~298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime¹ |
| Dimethyl Phosphonate (DMHP) | (CH₃O)₂P(O)H | 1.8 x 10⁻¹¹ | ~15 hours |
| Dimethyl Methylphosphonate (DMMP) | (CH₃O)₂P(O)CH₃ | 4.1 x 10⁻¹² | ~69 hours (2.9 days) |
| Dimethyl Ethylphosphonate (DMEP) | (CH₃O)₂P(O)C₂H₅ | 6.0 x 10⁻¹² | ~46 hours (1.9 days) |
| ¹Calculated using the formula τ = 1 / (k_OH * [OH]) with an assumed average [OH] of 2 x 10⁶ molecules/cm³. Source: Aschmann et al., 2008. nih.gov |
In aquatic systems, photodegradation can occur through direct absorption of sunlight or, more commonly, through indirect photooxidation involving reactive oxygen species such as hydroxyl radicals (•OH). nih.gov Studies on various phosphonates have shown that they are susceptible to degradation by UV light, a process that can be significantly accelerated by the presence of photosensitizers like iron ions. nih.govresearchgate.net
The rate of aquatic photooxidation is also pH-dependent. For several aminophosphonates, degradation was found to be more efficient at acidic to neutral pH (3 and 5-6) compared to alkaline conditions (pH 10). nih.govresearchgate.net The degradation process involves the cleavage of the carbon-phosphorus (C-P) bond and the ester linkages, ultimately leading to the formation of orthophosphate (PO₄³⁻) as the final inorganic phosphorus product. researchgate.net While specific intermediate products for this compound are not documented, the pathway would likely involve oxidation of the propyl and methyl groups, followed by cleavage of the ester and C-P bonds. longdom.org
Environmental Chemistry and Degradation Pathways of Dimethyl Propylphosphonate
3 Oxidation Processes during Water Treatment
Chemical oxidation is a key transformation pathway for many organic compounds during water purification. For phosphonates like this compound, processes such as ozonation and chlorination can lead to their degradation, although the specific reactions and products can vary.
Ozonation is a highly effective advanced oxidation process used in water treatment to degrade a wide range of organic micropollutants. nih.gov The process involves the direct reaction of organic molecules with ozone (O₃) or indirect reaction with hydroxyl radicals (•OH) generated from ozone decomposition. nih.govntu.edu.tw While specific studies on this compound are limited, research on analogous organophosphorus compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), provides insight into the degradation mechanism.
The decomposition of these compounds via ozonation is significantly enhanced by the generation of highly reactive hydroxyl radicals. ntu.edu.tw Catalytic ozonation, using catalysts like metal oxides (e.g., CuO/CeO₂, TiO₂/Al₂O₃), can further increase the mineralization efficiency, converting the organic compound into simpler inorganic substances like CO₂, water, and phosphate (B84403) ions. mdpi.comnih.gov The reaction mechanism involves the cleavage of the P-OCH₃ bonds, a critical step in the breakdown of the molecule. mdpi.com The rate of degradation is influenced by factors such as ozone dosage, pH, and the presence of dissolved organic matter, which can compete for ozone and hydroxyl radicals. nih.gov
Table 1: Factors Influencing Ozonation of Organophosphonates
| Factor | Effect on Degradation | Reference |
|---|---|---|
| Ozone Dosage | Higher dosage generally increases degradation rate. | nih.gov |
| pH | Affects ozone stability and hydroxyl radical formation. | oxidationtech.com |
| **Catalysts (e.g., TiO₂, CeO₂) ** | Can significantly enhance mineralization and degradation efficiency. | mdpi.comnih.gov |
| Dissolved Organic Matter | Competes for oxidants, potentially reducing the degradation rate of the target compound. | nih.gov |
Chlorination is the most common method of disinfection in drinking water treatment plants. epa.govepa.gov While its primary purpose is to inactivate pathogens, chlorine can also react with and transform organic compounds. nih.gov Data specifically on the reaction of this compound with chlorine is scarce. However, studies on other organophosphorus compounds, particularly pesticides, indicate that they can undergo transformation during chlorination. epa.govnih.govnih.gov
The primary reactive species in chlorinated water is often hypochlorous acid (HOCl). nih.gov For certain organophosphorus pesticides that contain a thiophosphate (P=S) moiety, HOCl rapidly oxidizes it to the corresponding oxon (P=O), which can be more toxic than the parent compound. nih.gov Although this compound already contains a P=O bond, other parts of the molecule could potentially react with chlorine, albeit likely at a slower rate. The rate and extent of reaction depend on factors like chlorine dose, pH, temperature, and the concentration of the compound. nih.govnih.gov The formation of chlorinated disinfection by-products (DBPs) is a known concern when organic precursors are present during chlorination, though specific DBPs from this compound have not been extensively documented. rsc.orgnih.gov
Advanced Applications of Dimethyl Propylphosphonate and Phosphonate Analogs
Applications in Material Science
Dimethyl propylphosphonate and its phosphonate (B1237965) analogs are integral to the advancement of material science, particularly in the development of materials with enhanced safety features and specialized surface properties. Their utility stems from the unique chemical reactivity and stability conferred by the carbon-phosphorus bond.
Organophosphorus compounds, including this compound and its analogs like dimethyl methylphosphonate (B1257008) (DMMP), are prominent as halogen-free flame retardants. nih.gov Their mechanism of action is multifaceted, often involving both gas-phase and condensed-phase activity. In the gas phase, phosphorus-containing radicals can interrupt the free-radical chain reactions of combustion. researchgate.netresearchgate.net In the condensed phase, they can promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen. nih.gov
This compound and its analog, dimethyl methylphosphonate (DMMP), are frequently used as additive flame retardants in various polymer systems. mdpi.com They are physically blended into the polymer matrix, offering a straightforward method for imparting flame retardancy without chemical modification of the polymer backbone.
One of the primary applications is in flexible and rigid polyurethane (PU) foams. mdpi.commdpi.com For instance, this compound has been incorporated into flexible PU foams to enhance their fire resistance. mdpi.com Similarly, DMMP is widely used in polyurethane foam plastics, unsaturated polyurethane resins, and epoxy resins due to its high phosphorus content and excellent flame retardant efficiency. specialchem.com
The efficacy of phosphonate flame retardants can be significantly amplified when used in combination with other flame-retardant additives, a phenomenon known as synergism. This approach often yields better performance than what would be expected from the sum of the individual components.
A notable example is the combination of DMMP with expandable graphite (B72142) (EG). researchgate.netresearchgate.net In this system, DMMP primarily acts in the gas phase, releasing phosphorus-containing free radicals that quench the flame. researchgate.net Simultaneously, EG expands upon heating to form a protective, insulating char layer (a condensed-phase mechanism). researchgate.net This dual-action approach provides a more comprehensive flame-retardant effect in materials like polyurethane foams. researchgate.netresearchgate.net
Phosphonates also exhibit synergistic effects with various inorganic fillers. Research has demonstrated enhanced flame retardancy in unsaturated polyester (B1180765) resins (UPR) by combining DMMP with aluminum hydroxide (B78521) (ATH) and ammonium (B1175870) polyphosphate (APP). researchgate.net A formulation containing 10 phr DMMP, 15 phr ATH, and 9 phr APP achieved a high Limiting Oxygen Index (LOI) of 29.8% and a UL-94 V-0 rating, indicating superior fire resistance. researchgate.net The combination of DMMP and modified nano-silica has also been shown to improve the LOI and UL-94 rating of waterborne polyurethane (WPU). nih.gov
| Polymer Matrix | Flame Retardant System | Limiting Oxygen Index (LOI) | UL-94 Rating | Reference |
|---|---|---|---|---|
| Unsaturated Polyester Resin (UPR) | 10phr DMMP + 15phr ATH + 9phr APP | 29.8% | V-0 | researchgate.net |
| Waterborne Polyurethane (WPU) | DMMP + Modified Nano-Silica | 28.3% | V-0 | nih.gov |
| Rigid Polyurethane Foam (RPUF) | DMMP + Expandable Graphite (EG) | Up to 33.0% | Not Specified | researchgate.net |
| Flexible Polyurethane Foam (FPUF) | 10php DMMP + 10php EG | 25.7% | Not Specified | researchgate.net |
The addition of phosphonates as flame retardants can alter the physical properties of the host polymer. Because they are typically additive (non-reactive), they can act as plasticizers, which can affect mechanical performance. For example, the addition of DMMP to waterborne polyurethane resulted in a significant increase in the elongation at break but a decrease in tensile strength and Shore hardness. nih.gov However, this effect can be counteracted by the co-addition of reinforcing fillers like nano-silica. nih.gov In other cases, phosphonates have been shown to enhance mechanical properties; the addition of diphenyl methyl phosphonate to crosslinked polyurethane increased the Young's modulus, elongation at break, and tensile strength. dntb.gov.ua
| Polymer | Phosphonate Additive | Effect on Mechanical Properties | Effect on Thermal Properties (TGA) | Reference |
|---|---|---|---|---|
| Waterborne Polyurethane (WPU) | DMMP | Increased elongation; Decreased tensile strength | Earlier onset of thermal decomposition | nih.gov |
| Crosslinked Polyurethane (PU) | Diphenyl methyl phosphonate (DPMP) | Increased Young's modulus, tensile strength, and elongation | Enhanced flame retardancy in gas phase | dntb.gov.ua |
| Epoxy Resin (EP) | bis(2,6-dimethyphenyl) phenylphosphonate (B1237145) (BDMPP) | Enhanced mechanical properties; Reduced moisture absorption | Promoted earlier decomposition; Higher char yield | lsu.edu |
Phosphonic acids, the parent compounds of phosphonates, are highly effective at modifying surfaces, particularly those of metal oxides. They can form strong, self-assembled monolayers on various substrates. This capability is harnessed to create specialized coatings and to alter the surface properties of materials.
A key application is in enhancing corrosion resistance. Phosphonic acid-based organic coatings have been successfully applied to aluminum, where they are believed to form Al-O-P bonds that improve adhesion and provide a barrier against corrosive agents. mdpi.com For example, a sol-gel coating containing Ethylenediamine Tetra (Methylene Phosphonic Acid) (EDTPO) on an aluminum alloy demonstrated excellent adhesion and anti-corrosion properties. mdpi.com
Methods for applying these modifications include simple solution coating or more rapid techniques like spray coating. researchgate.netnih.gov Spray coating heated substrates with solutions of phosphonic acids can produce surface coverage and work function shifts comparable or superior to conventional dip-coating methods, but in a fraction of the time. nih.gov Beyond corrosion protection, the direct introduction of phosphonate residues onto polymer surfaces has been used to enhance biocompatibility, demonstrating the versatility of these compounds in advanced surface engineering. researchgate.net
Flame Retardant Technologies
Coordination Chemistry and Ligand Design
Phosphonates are a significant class of ligands in coordination chemistry, second only to carboxylates in their ability to generate a wide variety of metal complexes. ichem.md Their utility stems from the [RPO₃]²⁻ group, which possesses multiple oxygen donor atoms capable of binding to metal ions in various coordination modes. ichem.mdresearchgate.net This versatility allows for the construction of diverse and complex structures, ranging from simple molecular compounds to extended, multidimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com
The strong, iono-covalent M-O-P bonds formed between metal centers and phosphonate ligands impart significant chemical and thermal stability to the resulting materials. mdpi.com The design of the organic group (R) attached to the phosphorus atom allows for fine-tuning of the final structure and properties of the coordination compound. By modifying this organic component, researchers can control the dimensionality, porosity, and functionality of the resulting framework. researchgate.net This has led to the development of metal phosphonates with potential applications in fields such as ion exchange, catalysis, and proton conduction. mdpi.com The synthesis of novel phosphonate-based ligands remains an active area of research, with the goal of creating new materials with tailored properties for specific applications. ichem.mdstmarytx.edu
Phosphonates as Ligands in Metal Complexes
Phosphonates are effective chelating agents for a variety of metal ions. scielo.briaea.org The phosphonate group (-PO(OR)₂) can bind to metal centers through its oxygen atoms, forming stable complexes. The introduction of other donor groups, such as amines, into the phosphonate molecule can enhance its metal-binding capabilities, leading to the formation of highly stable multidentate complexes. scielo.br These complexes are structurally analogous to the well-known aminopolycarboxylate complexes like EDTA. The stability of these metal-phosphonate complexes generally increases with the number of phosphonic acid groups in the ligand. scielo.br
Phosphonate ligands demonstrate a strong affinity for metal ions, leading to the formation of diverse and complex structural motifs. doi.org While they typically form coordinated structures, there are instances where phosphonates act as counterions to balance the charge of a cationic metal aqua complex, interacting through ionic forces and hydrogen bonding. doi.org The coordination environment of the metal ion in these complexes can be influenced by the presence of other ligands and the pH of the system.
Design of P-Chiral Ligands for Asymmetric Catalysis
Chiral phosphorus ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of optically active compounds with high efficiency. researchgate.netbohrium.com These ligands are broadly categorized into those with backbone chirality and those that are P-stereogenic, meaning the phosphorus atom itself is a chiral center. researchgate.netbohrium.comrsc.org While historically less common due to synthetic challenges, P-stereogenic phosphine (B1218219) and phosphonate ligands have gained significant attention for their ability to induce high enantioselectivity in catalytic reactions. researchgate.netbohrium.comrsc.org
The development of novel P-stereogenic phosphorus ligands in the late 1990s marked a significant advancement in the field, particularly in rhodium-catalyzed asymmetric hydrogenation reactions. researchgate.netbohrium.com The stereochemical and electronic properties of these ligands can be finely tuned to achieve excellent enantioselectivities in a variety of transformations. researchgate.net The synthesis of P-stereogenic P(V) centers, such as those in chiral phosphonates, can be achieved through methods like chiral nucleophilic catalysis, offering a pathway to enantioenriched phosphate (B84403) mimics that have potential applications as prodrugs or chemical biology probes. researchgate.net
Steric and Electronic Parameters of Phosphine Ligands
The steric and electronic properties of phosphine and by extension, phosphonate ligands, are crucial in determining the outcome of catalytic reactions. osti.govresearchgate.net Tolman's parameters, the cone angle (θ) and the electronic parameter (ν), are widely used to quantify these properties. osti.govdntb.gov.uaosti.gov
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard M-P bond distance. osti.govdntb.gov.ua A larger cone angle indicates greater steric hindrance around the metal center. osti.gov
Tolman Electronic Parameter (ν): This parameter is determined by measuring the C-O stretching frequency in nickel tricarbonyl complexes of the phosphine ligand, [Ni(CO)₃L]. osti.govmdpi.com Strongly electron-donating ligands lead to a more electron-rich metal center, which results in increased back-bonding to the CO ligands and a lower ν(CO) stretching frequency. osti.gov
The interplay of these steric and electronic factors is complex, as changes in one can influence the other. mdpi.com For instance, increasing the bulk of the substituents on the phosphorus atom can alter the s-character of the phosphorus lone pair, thereby affecting its electronic properties. mdpi.com The ability to independently tune these parameters is a significant advantage of phosphine and phosphonate ligands in catalyst design. dntb.gov.ua
Below is a table summarizing Tolman's parameters for some common phosphine ligands, which provides a comparative framework for understanding the properties of phosphonate ligands.
| Ligand | Cone Angle (θ) [°] | Electronic Parameter (ν) [cm⁻¹] |
| PH₃ | 87 | 2063.1 |
| P(OCH₃)₃ | 107 | 2079.7 |
| P(CH₃)₃ | 118 | 2064.1 |
| P(CH₂CH₃)₃ | 132 | 2061.7 |
| P(C₆H₅)₃ | 145 | 2068.9 |
| P(cyclohexyl)₃ | 170 | 2056.4 |
| P(t-butyl)₃ | 182 | 2056.1 |
Data sourced from multiple references to provide a representative overview.
Ligand Exchange Mechanisms in Coordination Complexes
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand is replaced by another. researchgate.netoup.com This process is central to the function of many catalysts. researchgate.net Ligand exchange reactions can proceed through a continuum of mechanisms, primarily categorized as associative, dissociative, or interchange pathways. researchgate.netoup.comnih.gov
Associative (A) Mechanism: In this mechanism, the incoming ligand first binds to the metal center, forming an intermediate with an increased coordination number. Subsequently, the leaving group departs. This pathway is more common for square planar complexes. oup.com
Dissociative (D) Mechanism: Here, the leaving group first detaches from the metal center, generating a coordinatively unsaturated intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. This mechanism is more typical for octahedral complexes. oup.comnih.gov
Interchange (I) Mechanism: This mechanism is intermediate between the purely associative and dissociative pathways. The interchange can be either associative- (Iₐ) or dissociative-activated (Iₔ), depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state.
The rate and mechanism of ligand exchange are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of both the entering and leaving ligands, and the solvent. researchgate.net For instance, steric crowding around the metal center tends to favor a dissociative mechanism. nih.gov
Solvent Extraction and Separation Technologies
Organophosphorus compounds, including phosphonates, are widely used as extractants in solvent extraction processes for the separation and purification of metals. nih.gov These processes are crucial in hydrometallurgy for recovering valuable metals from ores and recycling strategic elements. nih.gov
Extraction of Specific Metal Cations (e.g., Zr(IV), Hf(IV), Np(V))
While specific data on the use of this compound for the extraction of Zr(IV), Hf(IV), and Np(V) is limited, the broader class of organophosphorus extractants, including phosphonic acids and their esters, has been extensively studied for this purpose.
Zirconium(IV) and Hafnium(IV): The separation of zirconium and hafnium is a significant challenge in the nuclear industry due to their similar chemical properties. scielo.br Various organophosphorus reagents, such as di-2-ethylhexyl phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A), have been employed for their solvent extraction from acidic solutions. doi.orgdntb.gov.ua The extraction efficiency is highly dependent on factors such as the acidity of the aqueous phase, the concentration of the extractant, and the nature of the diluent. dntb.gov.ua For example, the extraction of Zr(IV) and Hf(IV) by acidic organophosphorus extractants from hydrochloric acid solutions often proceeds via a solvation mechanism. doi.org
Neptunium(V): The extraction of neptunium (B1219326) is a key step in the management of used nuclear fuel. The extraction behavior of neptunium is complicated by its multiple accessible oxidation states (IV, V, and VI) in acidic solutions. iaea.org Np(V) is generally poorly extracted by common organophosphorus extractants like tri-n-butyl phosphate (TBP). iaea.org However, Np(IV) and Np(VI) show significant extraction. iaea.org The separation of neptunium can be achieved by manipulating its oxidation state. For instance, Np can be selectively stripped from an organic phase by reducing it to the less extractable Np(V) state.
The table below shows the distribution coefficients (D) for the extraction of various metal ions using different organophosphorus extractants, illustrating the general trends in their extraction behavior.
| Metal Ion | Extractant | Aqueous Phase | Distribution Coefficient (D) |
| Zr(IV) | 50% PC-88A in toluene | 3 M HNO₃ | ~2.8 |
| Hf(IV) | D2EHPA | H₂SO₄ | Varies with acidity |
| Np(V) | 30% TBP | HNO₃ | Low (e.g., < 0.1) |
| Np(IV) | 30% TBP | HNO₃ | Significant extraction |
| Np(VI) | 30% TBP | HNO₃ | Significant extraction |
Note: The distribution coefficient (D) is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium. The values presented are indicative and can vary significantly with experimental conditions.
Mechanisms of Metal-Phosphonate Complex Formation in Extraction Systems
The extraction of metal ions by phosphonate-based extractants typically involves the formation of a neutral metal-ligand complex that is soluble in the organic diluent. The mechanism of this complex formation can vary depending on the nature of the extractant and the aqueous phase conditions.
For acidic phosphonate extractants, which are often dimeric in nonpolar diluents, the extraction process is generally considered to proceed via an ion-exchange mechanism. In this mechanism, the proton(s) of the extractant are exchanged for the metal cation. For a metal ion Mⁿ⁺ and a dimeric extractant (HA)₂, the general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + m(HA)₂(org) ⇌ M(A)ₙ(HA)₂ₘ₋ₙ(org) + nH⁺(aq)
The stoichiometry of the extracted complex (the values of m and n) depends on the specific metal ion, the extractant, and the conditions of the extraction.
In some systems, particularly at high acid concentrations, a solvation mechanism may dominate. In this case, the neutral metal species (e.g., a metal nitrate (B79036) or chloride complex) is extracted into the organic phase by coordination with the neutral phosphonate extractant.
The formation of these complexes in the organic phase is a dynamic process influenced by factors such as the concentration of the extractant, the pH of the aqueous phase, the presence of other complexing agents, and the temperature. Understanding these mechanisms is crucial for optimizing separation processes and developing more selective and efficient extraction systems.
Influence of Diluents and Solvent Properties on Extraction Efficiency
The primary functions of a diluent are to reduce the viscosity of the extractant, making it more mobile, and to adjust the density of the organic phase to facilitate clear separation from the aqueous phase. whiterose.ac.uktaylorandfrancis.com However, the physicochemical properties of the diluent also directly modulate the extraction equilibrium. Key properties influencing efficiency include polarity, dielectric constant, and the molecular structure of the diluent (e.g., aliphatic vs. aromatic). whiterose.ac.ukelementlabsolutions.com
Generally, aliphatic diluents are less polar and have lower densities and dielectric constants compared to aromatic diluents. whiterose.ac.uk The interaction between the extractant and the diluent can affect the availability of the "free" extractant for complexing with the target species. whiterose.ac.uk For instance, aromatic diluents may engage in interactions with extractant molecules, which can sometimes lower the concentration of free extractant and consequently decrease extraction efficiency for certain metals. whiterose.ac.uk Conversely, for other systems, the properties of aromatic or more polar diluents can enhance the solubility of the resulting complex, thereby improving extraction. The selection of an appropriate diluent is therefore a crucial optimization parameter in designing solvent extraction processes. whiterose.ac.ukwsu.edu
Table 1: Influence of Diluent Properties on Extraction with Phosphonate Extractants
| Diluent Class | Key Physicochemical Properties | General Influence on Extraction Efficiency |
|---|---|---|
| Aliphatic Hydrocarbons (e.g., Kerosene, Hexane) | Low polarity, low dielectric constant, low density. | Often show good extraction properties and phase disengagement. Can be less effective at solvating highly polar metal-extractant complexes, which may lead to third-phase formation under high loading conditions. whiterose.ac.ukresearchgate.net |
| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Higher polarity and dielectric constant than aliphatics. | Can enhance solubility of the metal-extractant complex, potentially preventing third-phase formation. However, interactions between the diluent and extractant may reduce extraction efficiency in some systems. whiterose.ac.uk |
| Polar, Oxygenated Solvents (e.g., Alcohols) | High polarity, capable of hydrogen bonding. | Often used as modifiers rather than primary diluents. A small addition can improve the solubility of the complex and prevent third-phase formation, but high concentrations can increase water solubility in the organic phase, reducing specificity. taylorandfrancis.comelementlabsolutions.com |
Applications in Organic Synthesis as Reagents and Intermediates
This compound and its analogs are valuable intermediates and reagents in the field of organic synthesis. fishersci.comopcw.orglookchem.com Their utility stems from the reactivity of the phosphonate group, which can be leveraged to form new carbon-carbon bonds and construct more complex molecular frameworks. These compounds serve as important building blocks for a wide array of chemical structures. smolecule.comcymitquimica.com
Utility in Wittig-Type Olefination Reactions
One of the most significant applications of phosphonates like this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used variation of the Wittig olefination. wikipedia.orgtcichemicals.com This reaction facilitates the synthesis of alkenes from aldehydes or ketones. youtube.com In the HWE reaction, a phosphonate is first deprotonated with a base to form a stabilized phosphonate carbanion. wikipedia.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com The resulting intermediate collapses to form an alkene and a water-soluble dialkyl phosphate salt. wikipedia.orgalfa-chemistry.com
A key advantage of the HWE reaction over the classical Wittig reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.orgchem-station.com Furthermore, the HWE reaction typically shows a high stereoselectivity, predominantly forming the (E)-alkene (trans-isomer), which is a valuable feature in the synthesis of complex molecules where stereochemistry is crucial. wikipedia.orgalfa-chemistry.com The reactivity of the phosphonate carbanion is also generally higher than that of the corresponding phosphonium (B103445) ylide, allowing it to react efficiently even with less reactive ketones. alfa-chemistry.com
Precursors for Complex Molecular Structures
The phosphonate moiety is a versatile functional group that allows compounds like this compound to serve as foundational precursors for a variety of complex molecules. researchgate.netmdpi.com Phosphonates are considered stable bioisosteres of phosphates and carboxylates, making them valuable building blocks in the design and synthesis of biologically active compounds and their analogs. researchgate.netnih.gov
Their utility is demonstrated in the construction of acyclic nucleoside phosphonates, which are an important class of antiviral drugs. researchgate.net The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, a property that is exploited in medicinal chemistry to design more stable drug candidates. nih.gov By incorporating the phosphonate group early in a synthetic route, chemists can build intricate structures for applications ranging from pharmaceuticals to materials science. For example, phosphonate derivatives are used as scaffolds for designing enzyme inhibitors and can be incorporated into larger molecules to create flame retardants or specialized polymers. smolecule.commdpi.comiiab.me
Role in Custom Chemical Synthesis
This compound and related phosphonates are important reagents for custom chemical synthesis, providing a reliable method for introducing the propylphosphonate group or for creating specific unsaturated systems. researchgate.net Their role as key intermediates is well-established, allowing for the bespoke synthesis of molecules for pharmaceuticals and other specialized applications. lookchem.comgoogle.com
The reliability and stereoselectivity of the Horner-Wadsworth-Emmons reaction make phosphonates indispensable tools for synthetic chemists aiming to construct a specific olefin within a target molecule. uiowa.edu By modifying the structure of the phosphonate reagent, chemists can fine-tune the electronic and steric properties to achieve desired outcomes in multi-step syntheses. This adaptability makes phosphonates like this compound valuable assets in the synthesis of natural products, agrochemicals, and novel organic materials where precise molecular architecture is required. cymitquimica.commdpi.com
An Article on the Chemical Compound “this compound”
Future Research Directions and Unexplored Avenues
The field of organophosphorus chemistry is continually evolving, and dimethyl propylphosphonate, as a representative phosphonate (B1237965) ester, stands at a crossroads of potential innovation. Future research is poised to unlock new methodologies, deeper mechanistic understanding, and novel applications for this compound. The following sections outline key areas where focused investigation could yield significant scientific and technological advancements.
Q & A
Q. Can computational modeling predict reactivity in novel reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
